Steppogenin

Descripción general

Descripción

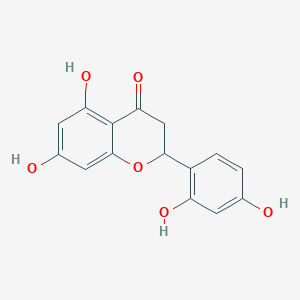

Steppogenin is a potent inhibitor of HIF-1α and DLL4, with IC50 values of 0.56 and 8.46 μM, respectively . It can be used for the research of angiogenic diseases, such as those involving solid tumors .

Synthesis Analysis

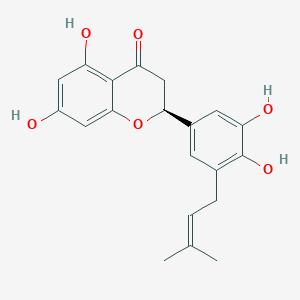

Steppogenin is extracted from the root bark of Morus alba l . The structure was determined mainly through the analysis of MS and NMR data .

Molecular Structure Analysis

The molecular structure of Steppogenin was determined through various chromatographic methods and the structure was determined mainly through the analysis of MS and NMR data .

Chemical Reactions Analysis

Steppogenin has been found to inhibit the transcriptional activity of HIF-1α under hypoxic conditions in HEK293T cells and VEGF-induced DLL4 expression in vascular endothelial cells (ECs) in a dose-dependent manner .

Physical And Chemical Properties Analysis

Steppogenin has a molecular formula of C15H12O6 and a molecular weight of 288.25 .

Aplicaciones Científicas De Investigación

Anti-neuroinflammatory Effects

Steppogenin has been found to have anti-neuroinflammatory effects. It has been isolated from Cudrania tricuspidata and has shown to suppress neuroinflammatory responses to lipopolysaccharide (LPS). It inhibits the production of proinflammatory mediators and cytokines in LPS-challenged BV2 and rat primary microglial cells . This suggests that Steppogenin could be potentially used in the treatment of neuroinflammatory diseases .

Inhibition of NF-κB and MAPK Pathways

Steppogenin has been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are related to the production of proinflammatory mediators and cytokines. By suppressing these pathways, Steppogenin can prevent microglial activation and confer resistance against neuronal injury .

Antiangiogenic Activity

Steppogenin exhibits antiangiogenic activity through the inhibition of delta-like 4 (DLL4) and Notch1 in endothelial cells. This inhibition significantly enhances antiangiogenic activity, which could be beneficial in treating angiogenic diseases, such as cancer .

Regulation of Endothelial Cell Migration and Proliferation

Steppogenin has been found to regulate endothelial cell migration and proliferation. It inhibits DLL4 and NOTCH1 activities, which are involved in these processes. This suggests that Steppogenin could be potentially used in the treatment of diseases related to abnormal endothelial cell migration and proliferation .

Inhibition of DLL4/NOTCH1 Signaling Pathway

Steppogenin has a significant inhibitory property against DLL4 in endothelial cells. This study aimed to identify natural compounds that can inhibit the DLL4/NOTCH1 signaling pathway in the presence of VEGF in ECs .

Potential Use in Alzheimer’s Disease

While not directly linked to Steppogenin, research on prenylflavonoids (a class of compounds to which Steppogenin belongs) has shown potential in preventing age-related cognitive deficits and down-regulating Alzheimer’s markers . Further research could explore whether Steppogenin shares these properties.

Mecanismo De Acción

Steppogenin is a flavanone isolated from Morus alba L. and Cudrania tricuspidata . It has been studied for its significant inhibitory properties against various targets and pathways .

Target of Action

Steppogenin primarily targets delta-like 4 (DLL4) and neurogenic locus notch homolog protein 1 (NOTCH1) in endothelial cells (ECs) . It also targets hypoxia-inducible factor 1-alpha (HIF-1α) .

Mode of Action

Steppogenin interacts with its targets, DLL4 and NOTCH1, to inhibit their activities . It also suppresses the transcriptional activity of HIF-1α under hypoxic conditions .

Biochemical Pathways

Steppogenin affects the DLL4/NOTCH1 signaling pathway , which regulates EC migration and proliferation in angiogenesis . It also influences the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways . By suppressing the activation of these pathways, steppogenin can prevent microglial activation and confer resistance against neuronal injury .

Pharmacokinetics

It’s known that steppogenin can inhibit the production of proinflammatory mediators and cytokines in lipopolysaccharide (lps)-challenged bv2 and rat primary microglial cells .

Result of Action

Steppogenin’s action results in the suppression of EC migration and proliferation, thereby inhibiting angiogenesis . It also exerts antineuroinflammatory effects against acute neuroinflammation in BV2 and rat primary microglial cells by suppressing the production of proinflammatory mediators and cytokines .

Action Environment

The action of steppogenin can be influenced by environmental factors such as the presence of VEGF in ECs

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBLQLKNOKUHRCH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318233 | |

| Record name | Steppogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-5,7,2',4'-tetrahydroxyflavanone | |

CAS RN |

56486-94-3 | |

| Record name | Steppogenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56486-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Steppogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

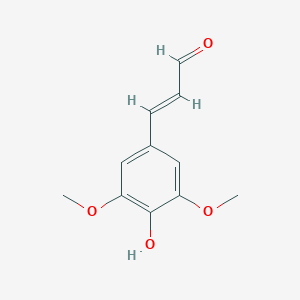

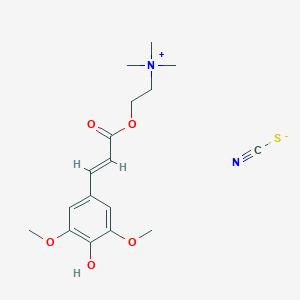

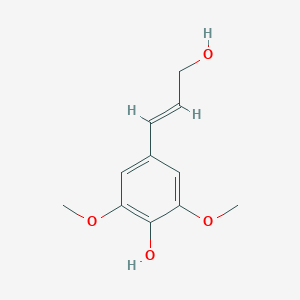

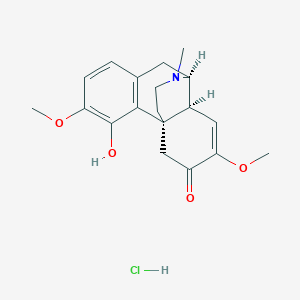

Feasible Synthetic Routes

Q & A

Q1: How does steppogenin inhibit platelet aggregation?

A1: Steppogenin has been shown to inhibit collagen-induced platelet aggregation in a dose-dependent manner []. This effect is attributed to several mechanisms:

- Downregulation of ERK and IP3RI Phosphorylation: Steppogenin inhibits the phosphorylation of extracellular-signal-regulated kinase (ERK) and inositol-1,4,5-triphosphate receptor type I (IP3RI), key proteins involved in platelet activation signaling pathways [, ].

- Inhibition of αIIbβ3 Activation: Steppogenin hinders the activation of glycoprotein αIIbβ3, a crucial integrin receptor responsible for platelet aggregation [, ].

- Suppression of Ca2+ Mobilization: Steppogenin effectively reduces the mobilization of intracellular calcium ions (Ca2+), a critical secondary messenger in platelet activation [].

Q2: What is the role of steppogenin in mitigating neuroinflammation?

A2: Steppogenin exhibits antineuroinflammatory properties by suppressing the activation of microglia, immune cells in the brain []. Key mechanisms include:

- Inhibition of NF-κB and MAPK Pathways: Steppogenin suppresses the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both central to inflammatory responses [, ].

- Reduction of Pro-inflammatory Mediators: Steppogenin effectively reduces the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines (TNF-α, IL-1β, IL-6), in LPS-stimulated microglial cells [].

Q3: What is the molecular formula and weight of steppogenin?

A3: The molecular formula of steppogenin is C15H12O5, and its molecular weight is 272.25 g/mol.

Q4: Are there any characteristic spectroscopic data for steppogenin?

A4: Spectroscopic analyses, including NMR and MS, are commonly employed for structural elucidation of steppogenin. Characteristic data include:

Q5: From which plants can steppogenin be isolated?

A5: Steppogenin has been isolated from various plant species, notably:

- Cudrania tricuspidata (stem bark, roots) [, , ]

- Morus alba (twigs, roots) [, ]

- Artocarpus heterophyllus (wood, twigs) [, , ]

- Hibiscus mutabilis (leaves) []

- Maclura cochinchinensis []

Q6: What extraction methods are typically used for steppogenin?

A6: Steppogenin is typically extracted using solvents like ethanol, methanol, or ethyl acetate, followed by various chromatographic techniques (silica gel, Sephadex LH-20, HPLC) for isolation and purification [, , , ].

Q7: What are the key biological activities of steppogenin?

A7: Steppogenin has demonstrated a range of biological activities, including:

- Anti-platelet aggregation [, ]

- Antineuroinflammatory []

- Tyrosinase inhibitory [, , , ]

- Antioxidant [, ]

- Cytotoxic (against certain cancer cell lines) [, ]

Q8: What are the potential therapeutic applications of steppogenin?

A8: The diverse biological activities of steppogenin suggest potential applications in various therapeutic areas:

- Cardiovascular diseases: Its anti-platelet aggregation properties could be beneficial in preventing cardiovascular diseases [].

- Neurodegenerative disorders: Antineuroinflammatory effects may provide therapeutic avenues for neurodegenerative diseases like Parkinson's disease and Alzheimer's disease [].

- Pigmentation disorders: Tyrosinase inhibition makes steppogenin a potential candidate for treating hyperpigmentation disorders [, ].

- Cancer: Cytotoxic effects against specific cancer cell lines warrant further investigation for potential anticancer applications [, ].

Q9: How does the structure of steppogenin contribute to its tyrosinase inhibitory activity?

A9: The presence of hydroxyl groups, particularly at positions 2', 4', 5, and 7 on the flavanone scaffold, is crucial for the tyrosinase inhibitory activity of steppogenin [, ]. Modifications to this substitution pattern can significantly impact the inhibitory potency.

Q10: Are there any formulation strategies to improve the stability or bioavailability of steppogenin?

A11: Encapsulation techniques, such as microemulsions or nanoparticles, could potentially enhance the stability and bioavailability of steppogenin []. Further research is needed to explore and optimize specific formulation strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[10]-Shogaol](/img/structure/B192378.png)